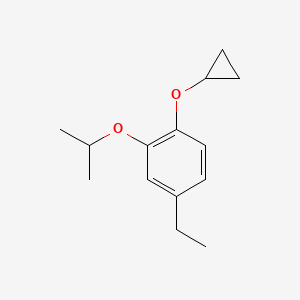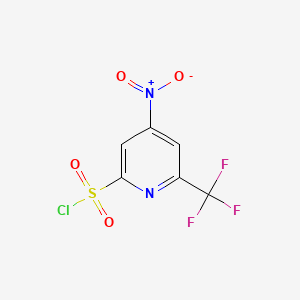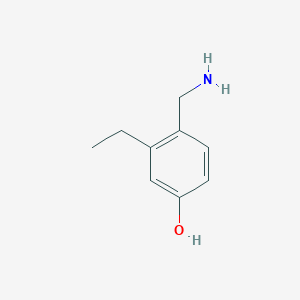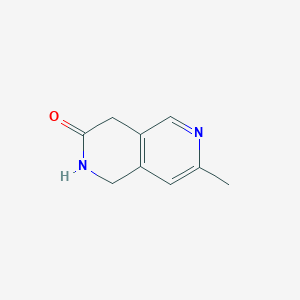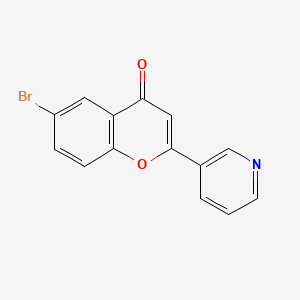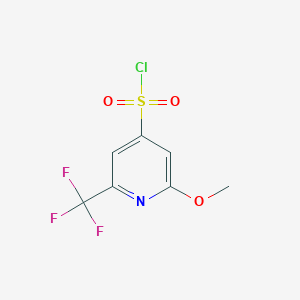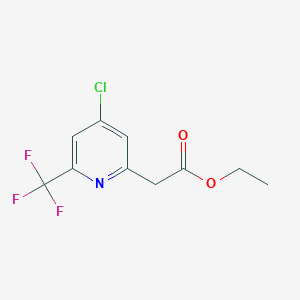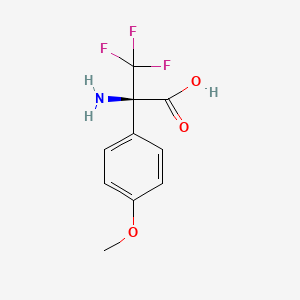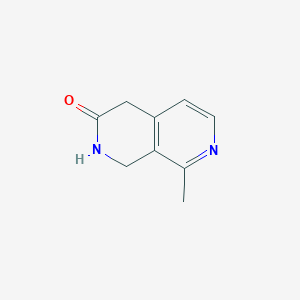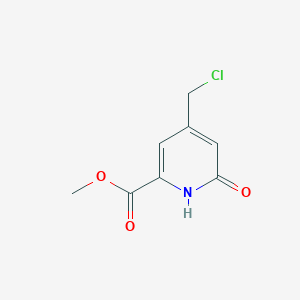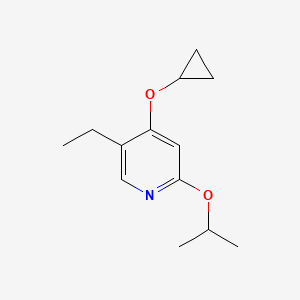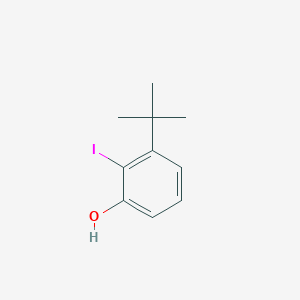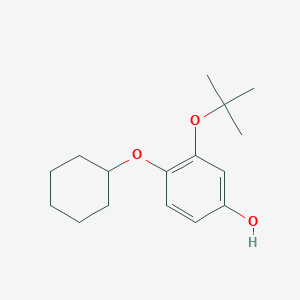
3-Tert-butoxy-4-(cyclohexyloxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butoxy-4-(cyclohexyloxy)phenol: is an organic compound with the molecular formula C16H24O3 . It is characterized by the presence of a tert-butoxy group and a cyclohexyloxy group attached to a phenol ring. This compound is primarily used in research settings and has various applications in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butoxy-4-(cyclohexyloxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, tert-butyl alcohol, and cyclohexanol.
Reaction Conditions: The tert-butyl group is introduced to the phenol ring through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Cyclohexyloxy Group Introduction: The cyclohexyloxy group is then introduced via an etherification reaction, where cyclohexanol reacts with the phenol derivative in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate adjustments for reaction conditions, purification processes, and safety measures.
Análisis De Reacciones Químicas
Types of Reactions: 3-Tert-butoxy-4-(cyclohexyloxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The tert-butoxy and cyclohexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts, depending on the desired functional group.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Tert-butoxy-4-(cyclohexyloxy)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and inhibition.
Medicine: Research into potential therapeutic applications, such as antioxidant properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Tert-butoxy-4-(cyclohexyloxy)phenol involves its interaction with various molecular targets:
Molecular Targets: The phenol group can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may affect oxidative stress pathways by acting as an antioxidant, scavenging free radicals, and reducing oxidative damage.
Comparación Con Compuestos Similares
4-Tert-butylphenol: Similar structure but lacks the cyclohexyloxy group.
4-Cyclohexyloxyphenol: Similar structure but lacks the tert-butoxy group.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups but no cyclohexyloxy group.
Uniqueness: 3-Tert-butoxy-4-(cyclohexyloxy)phenol is unique due to the presence of both tert-butoxy and cyclohexyloxy groups on the phenol ring, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C16H24O3 |
|---|---|
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C16H24O3/c1-16(2,3)19-15-11-12(17)9-10-14(15)18-13-7-5-4-6-8-13/h9-11,13,17H,4-8H2,1-3H3 |
Clave InChI |
DRPBMAMYPNOLTR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=CC(=C1)O)OC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


